molecular formula C34H54N2O14 B607323 endo-BCN-PEG8-NHS ester CAS No. 1608140-48-2

endo-BCN-PEG8-NHS ester

Cat. No.: B607323
CAS No.: 1608140-48-2
M. Wt: 714.81
InChI Key: GQCGVDZQAWQNHI-UHFFFAOYSA-N
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Description

endo-BCN-PEG8-NHS ester is a monodisperse polyethylene glycol linker containing an N-hydroxysuccinimide ester group and a bicyclo[6.1.0]non-4-yne group. This compound is primarily used in bioconjugation and click chemistry applications. The N-hydroxysuccinimide ester group allows for the labeling of primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules. The bicyclo[6.1.0]non-4-yne group can react with azide-tagged biomolecules under copper-free conditions, making it a versatile tool in chemical biology and medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of endo-BCN-PEG8-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including protein function, gene regulation, and cellular signaling.

Mode of Action

This compound contains an NHS ester group and a BCN group. The NHS ester group can react with the primary amines of proteins and other amine-containing molecules, effectively labeling these targets . On the other hand, the BCN group can react with azide-tagged biomolecules under copper-free conditions . This interaction results in the formation of a stable covalent bond, allowing for the modification of the target molecules.

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the modification of proteins and other amine-containing molecules. By labeling these targets, this compound can influence various downstream effects, such as altering protein function, modulating gene expression, and affecting cellular signaling pathways .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of proteins and other amine-containing molecules. By labeling these targets, the compound can alter their function, potentially leading to changes in cellular processes and signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper-free condition is necessary for the reaction between the BCN group and azide-tagged biomolecules . Additionally, the hydrophilic PEG spacer enhances the compound’s solubility in aqueous media, which could influence its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

endo-BCN-PEG8-NHS ester plays a significant role in biochemical reactions. It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction allows this compound to bind with various enzymes, proteins, and other biomolecules, facilitating a wide range of biochemical reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily through its ability to label proteins and other amine-containing molecules . By doing so, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its BCN group. This group can undergo SPAAC with Azide-tagged biomolecules . This reaction allows this compound to bind with these molecules, potentially influencing enzyme activity, gene expression, and other molecular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG8-NHS ester typically involves the following steps:

    Synthesis of the PEG8 linker: Polyethylene glycol (PEG) of defined length (8 units) is synthesized or purchased.

    Attachment of the bicyclo[6.1.0]non-4-yne group: The bicyclo[6.1.0]non-4-yne group is introduced to one end of the PEG chain through a reaction with a suitable precursor.

    Introduction of the N-hydroxysuccinimide ester group: The N-hydroxysuccinimide ester group is attached to the other end of the PEG chain using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG8-NHS ester undergoes several types of chemical reactions:

    Substitution reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.

    Cycloaddition reactions: The bicyclo[6.1.0]non-4-yne group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide groups.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

    Cycloaddition reactions: Performed under mild, copper-free conditions, often in aqueous media to facilitate bioconjugation.

Major Products

Scientific Research Applications

endo-BCN-PEG8-NHS ester has a wide range of applications in scientific research:

    Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the labeling and tracking of biomolecules, enabling studies of protein interactions and cellular processes.

    Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Utilized in the production of advanced materials and nanotechnology applications

Comparison with Similar Compounds

Similar Compounds

    endo-BCN-PEG4-NHS ester: A shorter PEG linker variant with similar functional groups.

    exo-BCN-PEG8-NHS ester: An isomer with the exo configuration of the bicyclo[6.1.0]non-4-yne group.

    DBCO-PEG8-NHS ester: Contains a dibenzocyclooctyne group instead of the bicyclo[6.1.0]non-4-yne group.

Uniqueness

endo-BCN-PEG8-NHS ester is unique due to its combination of a long PEG linker, which enhances solubility and biocompatibility, and the bicyclo[6.1.0]non-4-yne group, which allows for efficient copper-free click chemistry reactions. This makes it particularly valuable in applications requiring bioconjugation and labeling under mild conditions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N2O14/c37-31-7-8-32(38)36(31)50-33(39)9-11-41-13-15-43-17-19-45-21-23-47-25-26-48-24-22-46-20-18-44-16-14-42-12-10-35-34(40)49-27-30-28-5-3-1-2-4-6-29(28)30/h28-30H,3-27H2,(H,35,40)/t28-,29+,30?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCGVDZQAWQNHI-BWMKXQIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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